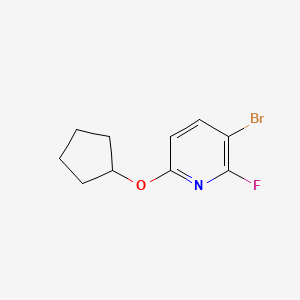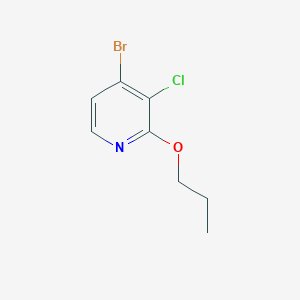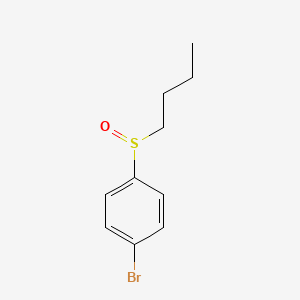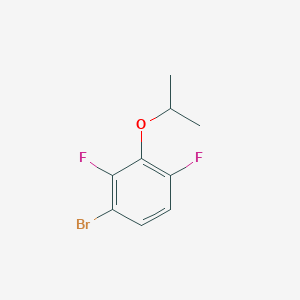
3-Bromo-6-(cyclopentyloxy)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(cyclopentyloxy)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the third position, a cyclopentyloxy group at the sixth position, and a fluorine atom at the second position on the pyridine ring. These substitutions confer unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(cyclopentyloxy)-2-fluoropyridine typically involves multi-step organic reactions. One common method starts with the halogenation of a pyridine derivative to introduce the bromine atom. This is followed by the introduction of the cyclopentyloxy group through nucleophilic substitution reactions. The fluorine atom is then introduced via electrophilic fluorination. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques like distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-(cyclopentyloxy)-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as Suzuki and Buchwald-Hartwig reactions, which are facilitated by palladium catalysts
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and phosphine ligands.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the pyridine ring linked to another aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-(cyclopentyloxy)-2-fluoropyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(cyclopentyloxy)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with these targets, often through halogen bonding. This interaction can modulate the activity of the target proteins, leading to various biological effects. The cyclopentyloxy group further contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-chloropyridine: Similar in structure but with a chlorine atom instead of a cyclopentyloxy group.
2-Fluoro-3-bromopyridine: Lacks the cyclopentyloxy group, making it less lipophilic.
6-Bromo-2-fluoropyridine: Does not have the cyclopentyloxy group, affecting its overall reactivity and biological activity
Uniqueness
3-Bromo-6-(cyclopentyloxy)-2-fluoropyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity in substitution and cross-coupling reactions, while the cyclopentyloxy group increases its lipophilicity and ability to interact with biological targets. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Eigenschaften
IUPAC Name |
3-bromo-6-cyclopentyloxy-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-5-6-9(13-10(8)12)14-7-3-1-2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRIHKKGQIVAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane](/img/structure/B8026984.png)




amine](/img/structure/B8027033.png)






